2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
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Description
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Pyridazinone derivatives have been investigated for their potential as corrosion inhibitors. For example, a study explored the effectiveness of pyridazinone derivatives in inhibiting mild steel corrosion in acidic solutions. These compounds demonstrated significant inhibitory action, attributed to their electron acceptance ability, which may suggest similar properties for the compound of interest (Kalai et al., 2020).
Photophysical and Electrochemical Properties
Another aspect of pyridazinone derivatives includes their photophysical and electrochemical properties. Research on 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, which share a structural resemblance with the compound , revealed significant insights into their UV-Visible and fluorescence spectroscopy profiles. Such compounds exhibited strong absorption bands indicative of their intramolecular charge transfer capabilities and potential utility in various optical applications (Golla et al., 2020).
Molecular Docking and In Vitro Screening
Furthermore, pyridazinone derivatives have been synthesized and evaluated through molecular docking and in vitro screening to explore their potential biological activities. This includes investigating their binding energies against target proteins, which could hint at the compound of interest's relevance in drug discovery or other biological applications (Flefel et al., 2018).
Antioxidant Activities
In the context of pharmacological properties, some pyridazinone derivatives have been assessed for their antioxidant activities. These studies are crucial for understanding the compound's potential in mitigating oxidative stress-related damages, suggesting possible applications in developing treatments for conditions associated with oxidative stress (Kamble et al., 2015).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSSZJKSIBYGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.